デオキシコルチコステロン酢酸エステル

概要

説明

デオキシコルチコステロン酢酸塩は、11-デオキシコルチコステロン 21-酢酸塩としても知られており、鉱質コルチコイド薬および鉱質コルチコイドエステルです。副腎皮質機能不全およびアジソン病の治療に一般的に使用されます。 この化合物は油溶液として製剤化され、筋肉内注射によって投与されます .

科学的研究の応用

Desoxycorticosterone acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role in regulating electrolyte balance and blood pressure.

Medicine: Employed in the treatment of adrenocortical insufficiency and Addison’s disease.

Industry: Utilized in the production of corticosteroid medications

作用機序

デオキシコルチコステロン酢酸塩は、鉱質コルチコイド受容体のアゴニストとして作用することにより、その効果を発揮します。受容体に結合すると、核に移行するステロイド受容体複合体を形成します。この複合体は特定のDNA配列に結合し、ナトリウム保持とカリウム排泄に関与する遺伝子の転写につながります。 全体的な効果は、ナトリウムの再吸収とカリウムの排泄の増加であり、これは電解質バランスと血圧の調節に役立ちます .

類似の化合物:

11-デオキシコルチコステロン: デオキシコルチコステロン酢酸塩と同様の鉱質コルチコイド活性を有する前駆体。

コルチコステロン: 鉱質コルチコイド活性と糖質コルチコイド活性を持つデオキシコルチコステロン酢酸塩の酸化型。

アルドステロン: 同様の作用機序を持つ強力な鉱質コルチコイドですが、活性がより高い

独自性: デオキシコルチコステロン酢酸塩は、副腎皮質機能不全の治療における特定の使用と、他のコルチコステロイドの合成における前駆体としての役割において独特です。 酢酸エステル型は、エステル化されていない対応物と比較して、持続的な作用が得られます .

生化学分析

Biochemical Properties

Deoxycorticosterone acetate plays a significant role in biochemical reactions. It is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . 11β-hydroxylation of deoxycorticosterone acetate produces corticosterone and confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . It interacts with the mineralocorticoid receptor (MR) in humans .

Cellular Effects

Deoxycorticosterone acetate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a mouse model of hypertension, deoxycorticosterone acetate was found to cause cell-specific transcriptome changes in the hypothalamic arcuate nucleus .

Molecular Mechanism

The molecular mechanism of action of deoxycorticosterone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by interacting with the mineralocorticoid receptor .

Dosage Effects in Animal Models

The effects of deoxycorticosterone acetate vary with different dosages in animal models. For instance, in a study of hypertension in apolipoprotein E–deficient mice, a high subcutaneous dose of deoxycorticosterone acetate was required to induce hypertension .

Metabolic Pathways

Deoxycorticosterone acetate is involved in several metabolic pathways. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . This process involves interactions with various enzymes and cofactors.

準備方法

合成経路および反応条件: デオキシコルチコステロン酢酸塩は、11-デオキシコルチコステロンから合成されます。合成には、ピリジンなどの塩基の存在下、無水酢酸を使用して11-デオキシコルチコステロンをアセチル化することが含まれます。 反応は通常、還流条件下で行われ、完全なアセチル化が保証されます .

工業生産方法: 工業的な設定では、デオキシコルチコステロン酢酸塩は、無水酢酸と適切な触媒を使用して11-デオキシコルチコステロンをアセチル化することによって製造されます。 反応混合物はその後、結晶化またはクロマトグラフィーによって精製され、高純度の最終製品が得られます .

3. 化学反応解析

反応の種類: デオキシコルチコステロン酢酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてコルチコステロンを生成することができます。

還元: デオキシコルチコステロン酢酸塩の還元により、11-デオキシコルチコステロンが得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: コルチコステロン。

還元: 11-デオキシコルチコステロン。

4. 科学研究への応用

デオキシコルチコステロン酢酸塩は、科学研究に幅広く応用されています。

化学: 他のステロイド化合物の合成における前駆体として使用されます。

生物学: 電解質バランスと血圧の調節における役割について研究されています。

医学: 副腎皮質機能不全およびアジソン病の治療に使用されます。

化学反応の分析

Types of Reactions: Desoxycorticosterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corticosterone.

Reduction: Reduction of desoxycorticosterone acetate can yield 11-deoxycorticosterone.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Corticosterone.

Reduction: 11-deoxycorticosterone.

Substitution: Various derivatives depending on the nucleophile used.

類似化合物との比較

11-Deoxycorticosterone: A precursor to desoxycorticosterone acetate with similar mineralocorticoid activity.

Corticosterone: An oxidized form of desoxycorticosterone acetate with both mineralocorticoid and glucocorticoid activity.

Aldosterone: A potent mineralocorticoid with a similar mechanism of action but higher activity

Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .

生物活性

Deoxycorticosterone acetate (DOCA) is a synthetic derivative of deoxycorticosterone, primarily recognized for its potent mineralocorticoid activity. It plays a significant role in various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This article delves into the biological activities of DOCA, supported by research findings, case studies, and data tables.

Overview of Deoxycorticosterone Acetate

DOCA is synthesized from progesterone and acts primarily as a mineralocorticoid, influencing sodium retention and potassium excretion in the kidneys. Its biological activity is crucial for maintaining fluid balance and blood pressure homeostasis. The compound has limited glucocorticoid activity compared to other corticosteroids but can be converted into corticosterone, which possesses both mineralocorticoid and glucocorticoid effects .

-

Mineralocorticoid Activity :

- DOCA binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium reabsorption and potassium excretion. This action leads to increased blood volume and blood pressure.

- Progestogenic Activity :

- Hypertensive Effects :

Hypertension Induction Models

-

DOCA-Salt Hypertension Model :

In studies involving rats treated with DOCA and salt, significant increases in systolic blood pressure were observed (e.g., 162.57 mmHg vs. 136.10 mmHg in control groups). This model has been instrumental in studying cardiovascular responses to mineralocorticoids . -

Cardiac Remodeling :

Chronic administration of DOCA has been linked to cardiac hypertrophy and remodeling. For instance, echocardiographic assessments revealed increased left ventricular wall thickness in DOCA-treated pigs compared to controls (16 ± 1 mm vs. 12 ± 1 mm) .

Effects on Gut Microbiota

Recent studies have indicated that DOCA-salt-induced hypertension may be associated with gut microbiota dysbiosis. Treatment with captopril (an antihypertensive) was shown to rebalance gut microbiota and significantly reduce blood pressure in hypertensive rat models .

Data Tables

| Study | Findings | Blood Pressure (mmHg) | Notes |

|---|---|---|---|

| Study A | DOCA + Salt | 162.57 | Significant increase vs control |

| Study B | Captopril treatment | 136.10 | Rebalanced gut microbiota |

| Study C | Cardiac Hypertrophy | 138 ± 5 | Left ventricular hypertrophy observed |

特性

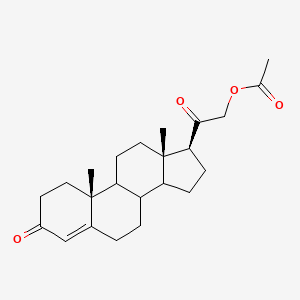

IUPAC Name |

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRYOFKCNULNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-47-3 | |

| Record name | Percorten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。